molecular formula C10H8N2O3 B13576149 methyl3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylate

methyl3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylate

Cat. No.: B13576149
M. Wt: 204.18 g/mol
InChI Key: LHGNUXZVHJOJIU-UHFFFAOYSA-N
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Description

Methyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylate is a heterocyclic compound featuring a fused pyrrole-pyridine core. Its structure includes a formyl group at position 3 and a methyl ester at position 4, making it a versatile intermediate for synthesizing pharmacologically active derivatives. The pyrrolo[2,3-c]pyridine scaffold is notable for its presence in bioactive molecules targeting kinases, ion channels, and apoptosis regulators .

Properties

IUPAC Name

methyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)7-3-11-4-8-9(7)6(5-13)2-12-8/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGNUXZVHJOJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC2=C1C(=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formylation via Duff Reaction

One of the classical approaches involves the Duff reaction, which introduces a formyl group at the 3-position of the pyrrolo[2,3-b]pyridine core.

Reaction Step Conditions Outcome Reference
Formylation of compound 4 Duff reaction using hexamine and formic acid, typically under acidic conditions Yields 3-formyl-5-bromo-azaindole derivatives

This method provides a regioselective approach to introduce the aldehyde group, which can then be transformed into the ester.

Methylation and Esterification

Methylation of the aldehyde group is achieved through nucleophilic addition reactions, followed by esterification:

Reaction Step Conditions Outcome Reference
Methylation of aldehyde Reaction with methyl iodide (MeI) in presence of sodium hydride (NaH) Formation of methyl ester

This process yields methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

Construction via Cyclization and Coupling Reactions

Alternative routes involve constructing the pyrrolo[2,3-b]pyridine core through coupling reactions:

  • Suzuki coupling of halogenated pyridine derivatives with boronic acids to build the core structure.
  • Nucleophilic displacement and oxidation steps to introduce the formyl group at the desired position.
Reaction Step Conditions Outcome Reference
Suzuki coupling Palladium catalysis in organic solvents Formation of substituted pyrrolo[2,3-b]pyridines ,
Oxidation to aldehyde Use of MnO₂ or other oxidants Conversion of alcohol to aldehyde

Multi-step Synthesis Pathway

A comprehensive synthesis involves:

Data Tables Summarizing Reaction Conditions and Yields

Method Key Reagents Reaction Conditions Yield (%) References
Duff formylation Hexamine, formic acid Reflux, acidic conditions 60-75
Methylation of aldehyde Methyl iodide, NaH Room temperature to 50°C 80-90
Suzuki coupling Boronic acids, Pd catalyst Reflux in organic solvents 65-85 ,
Oxidation to aldehyde MnO₂ Reflux in suitable solvent 70-85

Note: Exact yields depend on specific substrate purity and reaction optimization.

Research Outcomes and Innovations

Recent research highlights the synthesis of pyrrolo[2,3-b]pyridine derivatives as potent biological agents, notably as fibroblast growth factor receptor inhibitors. These studies employ advanced synthetic routes, including:

For example, the synthesis of 3-formyl derivatives via Duff reaction has been optimized to improve yields and regioselectivity, facilitating subsequent esterification steps.

Notes and Considerations

  • Reaction Optimization: Reaction parameters such as temperature, solvents, and catalysts significantly influence yields and selectivity.
  • Purification: Products are typically purified via chromatography or recrystallization, with characterization confirmed by NMR, MS, and IR spectroscopy.
  • Safety: Handling reagents like methyl iodide and strong acids requires appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

Methyl3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Formula Key Applications/Synthesis Evidence ID
Methyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylate 3-formyl, 4-COOCH₃ C₁₁H₁₀N₂O₃ Intermediate for kinase inhibitors, apoptosis modulators
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 4-Br, 2-COOCH₃ C₉H₇BrN₂O₂ Medical intermediate for substitution reactions
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 4-Cl, 3-COOCH₃ C₉H₇ClN₂O₂ Precursor for antitumor agents
3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid 3-formyl, 4-CH₃, 5-COOH C₁₀H₈N₂O₃ Building block for kinase inhibitors
5-Methyl-5H-pyrrolo[2,3-c]quinoline Fused quinoline ring, 5-CH₃ C₁₃H₁₀N₂ Cryptolepine analog with potential antimalarial activity

Key Observations :

Positional Isomerism : The substitution pattern on the pyrrolo-pyridine core drastically alters biological activity. For example, methyl 4-bromo derivatives (e.g., ) are optimized for nucleophilic substitution, whereas the 3-formyl group in the target compound enables condensation reactions (e.g., hydrazone formation for kinase inhibitors) .

Bioactivity: Compounds with fused rings (e.g., pyrrolo[2,3-c]quinoline in ) exhibit enhanced planar rigidity, favoring DNA intercalation, unlike the smaller pyrrolo[2,3-c]pyridine derivatives.

Carboxylic Acid vs. Ester : The methyl ester in the target compound improves cell permeability compared to carboxylic acid analogs (e.g., ), which are typically ionized at physiological pH .

Q & A

Q. Advanced Research Focus

  • LC-MS/MS : Detects trace impurities (e.g., de-esterified byproducts) .
  • Elemental Analysis : Validates stoichiometry, especially for halogenated analogs .
  • Stability Studies : Accelerated degradation tests under varying pH and temperature to identify degradation pathways .

How do solvent choices impact reaction mechanisms for this compound?

Q. Advanced Research Focus

  • Polar Protic Solvents (e.g., ethanol) : Favor SN2 mechanisms for esterification but may promote hydrolysis of the formyl group .
  • Aprotic Solvents (e.g., DMF) : Stabilize charged intermediates, improving cyclization efficiency .
  • Kinetic Studies : Solvent dielectric constants correlate with reaction rates in analogous pyrrolo-pyridine syntheses .

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